REACTION_CXSMILES
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[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][CH3:8])[C:3]=1[CH2:9][C:10]1[CH:17]=[CH:16]C(C#N)=[CH:12][CH:11]=1.[CH3:18][C:19](=O)[CH2:20][C:21](=O)[CH3:22].[CH3:25][C:26]([OH:28])=[O:27].Cl>O>[CH2:7]([C:4]1[C:3]([CH2:9][C:10]2[CH:11]=[CH:12][C:25]([C:26]([OH:28])=[O:27])=[CH:16][CH:17]=2)=[C:2]2[N:1]=[C:19]([CH3:18])[CH:20]=[C:21]([CH3:22])[N:6]2[N:5]=1)[CH3:8]
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Name
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|
Quantity
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12.8 g
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Type
|
reactant
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Smiles
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NC1=C(C(=NN1)CC)CC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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6.8 g
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Type
|
reactant
|
Smiles
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CC(CC(C)=O)=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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Cl
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 110° C. for 43 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 ml, four-necked flask equipped with an overhead stirrer
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Type
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TEMPERATURE
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Details
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It was cooled to room temperature
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Type
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STIRRING
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Details
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It was stirred at room temperature for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
|
The precipitate was collected by vacuum filtration
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Type
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WASH
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Details
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the solid was washed with water
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Type
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CUSTOM
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Details
|
dried at 50° C. for 5 h.
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Duration
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5 h
|
Reaction Time |
43 h |
Name
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|
Type
|
|
Smiles
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C(C)C1=NN2C(N=C(C=C2C)C)=C1CC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |